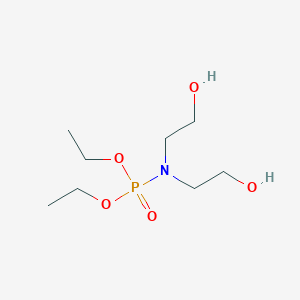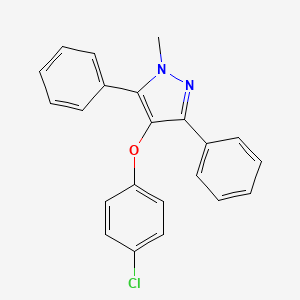
4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid is an organic compound that features a benzoic acid core with various substituents, including tert-butoxycarbonyl, ethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a suitable base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The tert-butoxycarbonyl group can protect reactive sites during synthesis, allowing for selective reactions to occur.
類似化合物との比較
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Shares the tert-butoxycarbonyl group and is used in similar synthetic applications.
N-tert-Butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine: Another compound featuring the tert-butoxycarbonyl group, used in the synthesis of triazole derivatives.
Uniqueness
4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C17H24O4 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
3-ethyl-5-methyl-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-6-12-10-13(16(19)20)9-11(2)14(12)7-8-15(18)21-17(3,4)5/h9-10H,6-8H2,1-5H3,(H,19,20) |
InChIキー |
GLHOPVNPFNLMEN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)C(=O)O)C)CCC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-4-thiazolyl]-](/img/structure/B8547808.png)


![tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate](/img/structure/B8547820.png)

![7-Chloro-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide](/img/structure/B8547835.png)



![1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine](/img/structure/B8547862.png)



